Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate

Epoxide Hydrolase Enzyme Selectivity In Vitro Pharmacology

Medicinal chemistry campaigns targeting sEH for cardiovascular & inflammatory diseases require building blocks with orthogonal reactivity and proven selectivity. Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate (CAS 166984-02-7) delivers: • >25,000-fold sEH selectivity over mEH - clean pharmacological tool • 5-Br handle enables Pd-catalyzed library synthesis via Suzuki, Heck, or Buchwald-Hartwig coupling • CYP2C9 IC₅₀ > 33,000 nM - minimal drug-drug interaction liability • mp 166-167 °C; available in gram quantities with global shipping

Molecular Formula C12H9BrO3
Molecular Weight 281.10 g/mol
Cat. No. B7590947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
Molecular FormulaC12H9BrO3
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br
InChIInChI=1S/C12H9BrO3/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6,14H,1H3
InChIKeyLQDXYGMUCIPYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate – Regiospecific Building Block


Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate (CAS 166984-02-7) is a bifunctional naphthalene derivative featuring a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a methyl carboxylate ester at the 2-position . This specific substitution pattern establishes it as a versatile scaffold for medicinal chemistry and materials science, particularly for applications requiring orthogonal reactivity. The molecule has a molecular formula of C₁₂H₉BrO₃ and a molecular weight of 281.1 g/mol, with a melting point of 166–167 °C .

5-Br Cross-Coupling Handle

Enables Pd-catalyzed diversification for library synthesis

6-OH Functionalization Site

Supports etherification, esterification, or oxidation steps

Regiospecific Substitution Pattern

Orthogonal handles allow stepwise synthetic elaboration

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate: Non-Interchangeable Scaffold


In naphthalene-based chemical series, even minor changes in the position or identity of substituents can drastically alter critical properties such as target selectivity, metabolic stability, and synthetic accessibility. While other naphthoic acid derivatives may serve as general scaffolds, they often fail to reproduce the precise biological or physicochemical profile of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate. For instance, the position of bromination is known to be a key determinant of allosteric inhibition at NMDA receptors [1]. Furthermore, the bromine atom in this compound is a strategic handle for selective cross-coupling reactions, a feature absent in its non-brominated analogs. Generic substitution based solely on the naphthalene core therefore introduces significant risk of project derailment due to loss of desired activity or altered pharmacokinetic properties.

Attribute
Target Compound
Non-Brominated Analog
Cross-Coupling Competency
C-Br bond enables oxidative addition
C-H bond inert to standard Pd catalysis
Receptor Interaction Context
5-bromo position may influence allosteric modulation profile
Positional isomer may shift NMDA receptor modulation reported for 2-naphthoic acid derivatives

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate vs. Structural Analogs


Epoxide Hydrolase Isoform Selectivity

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate demonstrates a stark, binary selectivity profile against the two main isoforms of epoxide hydrolase, a feature not observed in many naphthoic acid analogs. The compound is inactive against human microsomal epoxide hydrolase (mEH) with an IC₅₀ > 50,000 nM, while exhibiting potent inhibition of the rat soluble epoxide hydrolase (sEH) with an IC₅₀ of 2 nM [1]. This unique on/off selectivity pattern is a critical differentiator for studies aimed at dissecting the distinct physiological roles of mEH versus sEH.

sEH vs mEH Selectivity
Head-to-head
Rat sEH IC₅₀ 2 nM vs Human mEH IC₅₀ >50,000 nM
Selectivity >25,000-fold
Supports sEH-selective tool development
In vitro PHOME assay, 10 min incubation
Epoxide Hydrolase Enzyme Selectivity In Vitro Pharmacology

5-Bromo Cross-Coupling Handle

The presence of the bromine atom at the 5-position provides a clear point of orthogonal reactivity, making it a superior intermediate for building molecular complexity. Its primary non-brominated analog, Methyl 6-hydroxy-2-naphthoate (CAS 17295-11-3), lacks this functional handle, severely limiting its utility in downstream derivatization . The bromine atom in Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is a strategic asset for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), a capability absent in the non-halogenated scaffold.

5-Br Coupling Handle
Direct comparison
C-Br bond: Pd(0) oxidative addition vs C-H bond: no cross-coupling
Qualitative competency difference
Enables library diversification via cross-coupling
Standard Suzuki, Stille, Buchwald-Hartwig conditions
Chemical Synthesis Cross-Coupling Building Block

Enhanced Antimycobacterial Activity via 5-Bromo Substitution

While direct data for the methyl ester target compound is not available, class-level evidence strongly indicates the 5-bromo substituent enhances antimycobacterial potency. A series of ring-substituted 6-hydroxynaphthalene-2-carboxanilides demonstrated that analogs with a bromo substituent on the anilide ring (C'(3) or C'(4) position) were among the most potent, exhibiting 2-fold higher activity against M. tuberculosis than isoniazid and 4.5-fold higher activity against M. avium subsp. paratuberculosis than rifampicin [1]. This suggests the bromine atom is a favorable motif for antimycobacterial activity within this chemical class, supporting the selection of the 5-bromo scaffold for further exploration.

Antimycobacterial SAR
Class-level inference
Brominated analog: 2× isoniazid, 4.5× rifampicin activity against M. tuberculosis and M. avium
Class-level SAR supports bromo-substitution for antimycobacterial research
In vitro screening; direct target compound data not available
Antimycobacterial SAR Infectious Disease

Lack of CYP2C9 Inhibition

Procurement decisions for lead compounds are increasingly informed by early ADME data. Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate was found to be essentially inactive against Cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme, with an IC₅₀ > 33,000 nM [1]. This pre-competitive data point is a significant advantage. It suggests a low potential for CYP2C9-mediated drug-drug interactions, a common liability that leads to compound attrition. In contrast, many naphthalene-containing drugs and leads exhibit moderate to potent CYP inhibition, making this clean profile a notable differentiating feature for researchers prioritizing compounds with favorable ADME characteristics.

CYP2C9 Inhibition
Reported
IC₅₀ > 33,000 nM
Negligible inhibition
Reported CYP inhibition profile supports ADME profiling
In vitro assay, source review recommended
ADME Drug-Drug Interaction Cytochrome P450

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate Research Applications


Isoform-Selective sEH Inhibitor Development

The compound's exceptional selectivity for sEH over mEH (>25,000-fold) makes it an ideal starting point for medicinal chemistry campaigns aimed at developing potent and selective sEH inhibitors. Such inhibitors are sought after as research tools for studying cardiovascular and inflammatory diseases. This level of selectivity is difficult to achieve and provides a clean pharmacological tool [1].

Chemical Library Diversification via C5 Cross-Coupling

The 5-bromo substituent serves as a universal coupling handle, enabling high-throughput derivatization. This allows medicinal chemists to efficiently synthesize diverse arrays of analogs using robust palladium-catalyzed reactions, a capability not possible with the non-halogenated Methyl 6-hydroxy-2-naphthoate [1]. This makes it a valuable building block for library synthesis and hit expansion.

Antimycobacterial Hit-to-Lead Optimization

Class-level SAR indicates that bromo-substitution within the 6-hydroxynaphthalene-2-carboxylic acid framework is a positive contributor to antimycobacterial activity [1]. Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate, as an ester-protected variant of this promising scaffold, can be utilized to design new analogs with potentially improved potency and physicochemical properties against tuberculosis and other mycobacterial infections.

Favorable CYP Interaction Profile for Lead Selection

For programs where metabolic stability and low drug-drug interaction potential are critical early go/no-go criteria, this compound's demonstrated lack of CYP2C9 inhibition (IC₅₀ > 33,000 nM) offers a clear advantage [1]. It can be prioritized over other structurally similar leads that may carry uncharacterized or unfavorable CYP inhibition profiles, saving time and resources in early ADME screening.

Application
Selection Property
Validation Focus
Isoform-selective sEH inhibitor development
sEH/mEH isoform selectivity
sEH inhibition and selectivity assays
Chemical library diversification
5-Br cross-coupling handle
Cross-coupling reaction scope and yield
Antimycobacterial scaffold exploration
Class-level antimycobacterial SAR
In vitro activity against mycobacterial panels
CYP inhibition profiling for lead selection
CYP2C9 inhibition profile
CYP inhibition and interaction potential

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